molecular formula C15H11ClO3 B1608283 3-Chloro-3',4'-(ethylenedioxy)benzophenone CAS No. 727994-89-0

3-Chloro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1608283
CAS No.: 727994-89-0
M. Wt: 274.7 g/mol
InChI Key: CZRDGRBGZYFFTF-UHFFFAOYSA-N
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Description

3-Chloro-3’,4’-(ethylenedioxy)benzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, featuring a chlorine atom and an ethylenedioxy group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,4’-(ethylenedioxy)benzophenone typically involves the reaction of 3-chlorobenzoyl chloride with 3,4-ethylenedioxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3’,4’-(ethylenedioxy)benzophenone may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,4’-(ethylenedioxy)benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The ethylenedioxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include benzophenone derivatives with oxidized ethylenedioxy groups.

    Reduction Reactions: Products include benzophenone derivatives with reduced carbonyl groups.

Scientific Research Applications

3-Chloro-3’,4’-(ethylenedioxy)benzophenone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Chemical Sensors: It is used in the design of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4’-(ethylenedioxy)benzophenone depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group in the benzophenone moiety can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzophenone: Lacks the ethylenedioxy group, making it less versatile in certain applications.

    3,4-Ethylenedioxybenzophenone:

    3-Chloro-4-methoxybenzophenone: Contains a methoxy group instead of the ethylenedioxy group, leading to different chemical properties.

Uniqueness

3-Chloro-3’,4’-(ethylenedioxy)benzophenone is unique due to the presence of both the chlorine atom and the ethylenedioxy group. This combination of functional groups provides the compound with distinct reactivity and versatility, making it valuable for various applications in organic synthesis, material science, and pharmaceutical research.

Properties

IUPAC Name

(3-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRDGRBGZYFFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388126
Record name 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727994-89-0
Record name 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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